Einecs 279-485-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 279-485-8 is a unique identifier for a chemical substance registered in the European Union’s pre-1981 inventory. The absence of specific structural or functional data for EINECS 279-485-8 in the evidence necessitates reliance on generalized methodologies for comparative analysis, as outlined in toxicological and computational chemistry studies .
Properties
CAS No. |
80484-34-0 |
|---|---|
Molecular Formula |
C25H30N8O15 |
Molecular Weight |
682.6 g/mol |
IUPAC Name |
1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H24N2O.2C6H3N3O7/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11-12H,3-10H2,1-2H3;2*1-2,10H |
InChI Key |
LBIDCMMPFWFNQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Einecs 279-485-8 involve the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate in the presence of hydrochloric acid. The industrial production methods typically involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Hydrolysis with Water
HDI undergoes hydrolysis in aqueous environments, producing hexamethylene diamine (HDA) and polyurea derivatives. The reaction follows:
-
Kinetics : Hydrolysis reaches 90% completion within 30 minutes at 20°C in water .
-
Mechanism : Nucleophilic attack by water on the isocyanate carbon, forming unstable carbamic acid intermediates that decompose to amines and CO₂ .
-
Byproducts : Oligomeric ureas form via secondary reactions between HDI and released amines .
Table 1: Hydrolysis Products Under Physiological Conditions
| Product Type | m/z (Observed) | Structure Confirmation | Source |
|---|---|---|---|
| Dimer (urea) | 259.25/285.23 | LC-MS/MS fragmentation | |
| Trimer (oligourea) | 401.36/427.35 | Collision-induced dissociation |
Reaction with Alcohols (Polyurethane Formation)
HDI reacts exothermically with alcohols to form polyurethanes, critical in coatings and adhesives:
-
Conditions : Typically catalyzed by tin compounds (e.g., dibutyltin dilaurate) at 60–100°C .
-
Reactivity : Primary alcohols react faster than secondary alcohols due to steric effects .
-
Safety : Base-catalyzed reactions with alcohols may become violently exothermic without solvent dilution .
Reaction with Amines (Polyurea Formation)
HDI reacts with amines to form urea linkages, a key step in elastomer production:
-
Kinetics : Reaction rates depend on amine nucleophilicity, with aliphatic amines reacting faster than aromatic counterparts .
-
Industrial Use : Stoichiometric control ensures linear or cross-linked polymer architectures .
Polymerization in Solution
HDI undergoes spontaneous polymerization under physiological conditions, forming oligoureas:
Scientific Research Applications
Einecs 279-485-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 279-485-8 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Methodology for Comparative Analysis
Structural Similarity Metrics
Similarity between compounds is quantified using the Tanimoto coefficient , calculated via 2D molecular fingerprints (e.g., PubChem fingerprints). A threshold of ≥70% similarity is often used to define "analogs" for read-across structure-activity relationship (RASAR) models . This approach enables predictive toxicological assessments by linking uncharacterized EINECS compounds to well-studied analogs .
Data Sources
- Labeled Compounds : High-quality toxicological data from regulatory lists (e.g., REACH Annex VI) serve as labeled reference sets.
- Unlabeled Compounds : EINECS entries (e.g., 33,000 substances) are compared against labeled analogs to predict hazards .
Comparison with Similar Compounds
Key Parameters for Comparison
Comparative analysis focuses on:
- Physicochemical properties (e.g., molecular weight, logP, solubility).
- Structural features (e.g., aromaticity, functional groups).
Example Data Table: Hypothetical Analogs of EINECS 279-485-8
The following table illustrates a hypothetical comparison based on methodologies from CAS reports ():
| CAS No. | Molecular Formula | Molecular Weight | Similarity (Tanimoto) | Key Functional Groups | Toxicity Profile (Predicted) |
|---|---|---|---|---|---|
| 769-92-6 | C₁₀H₁₂O₂ | 164.20 | 0.97 | Carboxylic acid | Low bioaccumulation |
| 28899-75-4 | C₉H₆ClNO₂ | 195.60 | 0.83 | Chloroindole | Moderate hepatotoxicity |
| 79349-82-9 | C₉H₁₀N₂O₃S | 226.25 | 0.91 | Sulfonamide | High solubility |
Note: Data modeled after ; toxicity predictions assume RASAR-based read-across.
Research Findings and Discussion
Efficiency of Similarity-Based Coverage
A study comparing 1,387 labeled compounds (REACH Annex VI) with 33,000 EINECS substances demonstrated that ≥70% similarity covers >20,000 unlabeled compounds, enabling hazard predictions with minimal experimental data . For this compound, analogous compounds (e.g., CAS 769-92-6) could provide predictive insights into its environmental persistence or metabolic pathways.
Limitations and Uncertainties
- Threshold Sensitivity : A 70% Tanimoto cutoff may exclude structurally divergent but toxicologically relevant analogs.
- Data Gaps : Absence of experimental data for this compound increases reliance on extrapolation, introducing uncertainty .
Q & A
Q. How should I structure a manuscript to highlight methodological rigor for this compound studies?
- Methodological Answer : Follow IMRaD format with explicit subheadings (e.g., "Spectral Validation" under Methods). Use supplementary materials for raw datasets and code. Pre-register hypotheses on platforms like Open Science Framework. Address reviewer critiques by cross-referencing reproducibility guidelines in Chemistry journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
